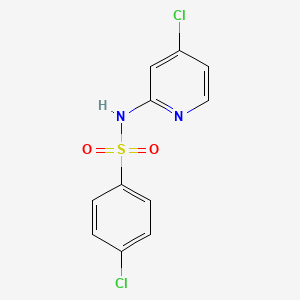
3-nitrophenyl diphenylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Nitrophenyl compounds are a significant class of organic molecules that have diverse applications in materials science, pharmaceuticals, and organic synthesis. They are characterized by the presence of a nitro group (-NO2) attached to a phenyl ring, which significantly influences their chemical reactivity and physical properties.
Synthesis Analysis
The synthesis of nitrophenyl derivatives often involves nitration reactions, where a phenyl compound is treated with a nitrating agent to introduce the nitro group. For instance, the synthesis of 3,6-diphenyl-9-hexyl-9H-carbazole derivatives, including nitro-group substitutions, demonstrates the typical approach to incorporating electron-withdrawing groups into phenyl rings, affecting the compound's photophysical properties (Kremser et al., 2008).
Molecular Structure Analysis
Molecular structure analysis of nitrophenyl compounds, such as the study on the crystal structure of 5-(3-nitrophenyl)-3,7-diphenyl-4H,6H-1,2-diazepine, provides insights into the conformational preferences and intermolecular interactions that influence the material's properties. The diazepine ring in this compound assumes a twist chair conformation, highlighting the impact of nitro substitution on the molecular geometry (Anthal et al., 2014).
Chemical Reactions and Properties
Nitrophenyl compounds engage in a variety of chemical reactions, owing to the reactivity of the nitro group. For example, the Chichibabin-type cyclotrimerisation of 3-nitrotyrosine to 3,5-diphenylpyridine derivatives underlines the versatility of nitrophenyl compounds in synthesizing complex heterocyclic structures (Panzella et al., 2005).
Physical Properties Analysis
The physical properties of nitrophenyl derivatives, such as photophysical characteristics, are crucial for applications in optoelectronics and materials science. The electron-withdrawing nature of the nitro group induces significant red shifts in absorption and emission maxima, affecting the luminescence properties of these compounds (Kremser et al., 2008).
Chemical Properties Analysis
The chemical properties of nitrophenyl compounds are largely defined by the presence of the nitro group, influencing their reactivity, stability, and interactions with other molecules. For example, the reductive cyclization of nitrophenyl derivatives to carbazoles highlights the role of the nitro group in facilitating the formation of complex cyclic structures (Freeman et al., 2005).
Zukünftige Richtungen
While specific future directions for “3-nitrophenyl diphenylcarbamate” are not available, synthetic chemistry, in general, faces challenges such as higher selectivity, higher efficiency, environmental benignity, and sustainable energy . These challenges present opportunities for future research and development.
Eigenschaften
IUPAC Name |
(3-nitrophenyl) N,N-diphenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O4/c22-19(25-18-13-7-12-17(14-18)21(23)24)20(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHDOTRSRDQOLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)OC3=CC=CC(=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{5-[4-(carboxymethoxy)phenyl]-2H-tetrazol-2-yl}acetic acid](/img/structure/B5786810.png)

![N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2,2-dimethylpropanamide](/img/structure/B5786826.png)
![2-[(2,5-dichlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5786831.png)
![2-(4-chlorophenoxy)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5786851.png)
![3-(1,3-benzodioxol-5-yl)-N-[2-(4-morpholinyl)ethyl]acrylamide](/img/structure/B5786855.png)
![1-(2-fluorophenyl)-5-{[(2-furylmethyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5786859.png)
![N'-[(4-chlorophenoxy)acetyl]-2-hydroxy-3-methylbenzohydrazide](/img/structure/B5786868.png)
![N-[2-(methylthio)phenyl]-2-nitrobenzenesulfonamide](/img/structure/B5786881.png)



![2,6-dichloro-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5786908.png)